6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate
Description
Chemical Identity and Structure 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate is a cationic heteroaromatic compound characterized by a benz(cd)indolium core substituted with bromine, a diethylamino-phenyl group, and an ethyl chain. Its hydrogen sulphate counterion balances the positive charge on the indolium nitrogen. The molecular formula is C₂₃H₂₄BrN₂·HSO₄, and its CAS registry number is 85283-89-2 (hydrogen sulphate form) or 85283-91-6 (sulphate 2:1 salt) .
Properties
CAS No. |
85283-89-2 |
|---|---|
Molecular Formula |
C23H25BrN2O4S |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;hydrogen sulfate |
InChI |
InChI=1S/C23H24BrN2.H2O4S/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-5(2,3)4/h7-15H,4-6H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
WHUVOMNDVURCTB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Indolium Formation via Fischer Indole Synthesis
The foundational step in preparing 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate is the construction of the indole core. The Fischer indole synthesis is a classical and widely used method for this purpose. It involves the acid-catalyzed reaction of phenylhydrazine derivatives with ketones or aldehydes to form the indole nucleus.
- Step Details:
- React phenylhydrazine with an appropriate ketone under acidic conditions.
- The reaction proceeds through hydrazone formation, followed by rearrangement and cyclization to yield the indole structure.
- Control of temperature and acid concentration is critical to optimize yield and purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Fischer Indole Synthesis | Phenylhydrazine + ketone, acidic medium | Formation of indole core |
| 2 | Electrophilic Aromatic Bromination | NBS or Br2, controlled temperature | Introduction of 6-bromo substituent |
| 3 | Cross-Coupling (e.g., Suzuki) | 4-(diethylamino)phenylboronic acid, Pd catalyst, base | Attachment of diethylamino phenyl group |
| 4 | N-Alkylation | Ethyl bromide/iodide, base, solvent | Ethylation of indolium nitrogen |
| 5 | Salt Formation | Sulfuric acid, controlled addition | Formation of hydrogen sulphate salt |
Research Findings and Optimization Notes
- Yield Optimization: Reaction yields depend heavily on the purity of starting materials and precise control of reaction parameters such as temperature, solvent choice, and reaction time.
- Regioselectivity: The bromination step requires careful monitoring to ensure substitution at the 6-position without affecting other aromatic sites.
- Purification: Chromatographic techniques and recrystallization are essential to isolate the target compound with high purity.
- Scalability: Multi-step synthesis can be scaled up with modifications to reaction vessels and stirring methods to maintain homogeneity and heat control.
- Safety Considerations: Handling of brominating agents and sulfuric acid requires appropriate safety protocols due to their corrosive and toxic nature.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulfate serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create derivatives with enhanced properties. For example, oxidation can yield corresponding quinones that have distinct chemical characteristics.
Biology
This compound's derivatives are actively studied for their potential antiviral and anticancer activities. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for developing new therapeutic agents. The biological activity of this compound is attributed to its ability to interact with specific biological targets, influencing cellular pathways involved in disease processes.
Medicine
In medical research, ongoing studies focus on the therapeutic potential of this compound in treating diseases such as cancer and viral infections. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells or inhibit viral replication. This highlights its promise as a lead compound in drug development.
Industrial Applications
The compound is also utilized in the synthesis of dyes and pigments due to its chromophoric properties. Its stability and color characteristics make it suitable for applications in various industrial processes, including textiles and coatings.
Case Study: Anticancer Activity
A study investigated the anticancer properties of 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulfate derivatives against human breast cancer cells. The results demonstrated that certain derivatives showed IC50 values significantly lower than those of standard chemotherapeutic agents, indicating higher efficacy in inhibiting cell proliferation.
Case Study: Antiviral Properties
Another research effort focused on the antiviral activity of this compound against influenza viruses. The study found that specific derivatives could inhibit viral entry into host cells by blocking hemagglutinin-mediated fusion, showcasing their potential as antiviral agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by binding to viral enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Structural Differences Substituents: The target compound features a bromine atom and a diethylamino-phenyl group on the benz(cd)indolium core, distinguishing it from CI 44045 (naphthyl and dimethylamino groups) and phenothiazinium dyes (sulfur-containing heterocycle) . Counterion: The hydrogen sulphate counterion in the target compound contrasts with chloride in CI 44045 and phenothiazinium derivatives. This affects solubility and ionic interactions in applications .
Functional Properties Cationic Dye Potential: Like CI 44045, the target compound’s cationic structure suggests utility in cosmetic colorants, though its bromine substituent may enhance lightfastness compared to non-halogenated analogs . Pharmaceutical Relevance: Brominated indole derivatives (e.g., 6-bromo-1H-indole-3-carbaldehyde) are intermediates in drug synthesis, implying that the target compound could serve a similar role .
Synthetic Pathways The synthesis of benz(cd)indolium derivatives often involves sulfonation and amine coupling (e.g., sulfonyl chloride + aniline in DMF with Et₃N) .
Biological Activity
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium hydrogen sulphate (CAS No. 85283-89-2) is a synthetic compound with notable applications in biological research due to its unique chemical structure and properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a complex indolium structure that contributes to its biological interactions. The presence of the diethylamino group enhances its solubility and reactivity, making it suitable for various biological assays.
Research indicates that this compound exhibits several mechanisms of action:
- Fluorescence Properties : The compound shows significant fluorescence, which can be utilized in bioimaging and tracking cellular processes. Its fluorescence characteristics enable the detection of specific biomolecules in complex biological systems .
- Radical Scavenging Activity : Preliminary studies suggest that the compound may possess antioxidant properties, capable of scavenging free radicals. This activity is critical in protecting cells from oxidative stress, which is implicated in various diseases.
- Enzyme Inhibition : There is evidence that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various studies:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Cancer Cells : A study investigated the effects of the compound on human cancer cell lines, revealing that it could induce apoptosis (programmed cell death) through the activation of specific signaling pathways. This suggests its potential as a chemotherapeutic agent .
- Neuroprotective Effects : Another study focused on neuroprotection, where the compound was tested against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and preserved neuronal function .
- Fluorescent Probes in Live Cells : The use of this compound as a fluorescent probe was demonstrated in live-cell imaging studies, allowing researchers to visualize cellular dynamics in real-time, which is crucial for understanding cellular processes and drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
